(Z)-But-2-en-1-ylboronic acid
CAS No.:
Cat. No.: VC20358385
Molecular Formula: C4H9BO2
Molecular Weight: 99.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H9BO2 |
---|---|
Molecular Weight | 99.93 g/mol |
IUPAC Name | [(Z)-but-2-enyl]boronic acid |
Standard InChI | InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2- |
Standard InChI Key | IXSKGWZJVNAIOD-IHWYPQMZSA-N |
Isomeric SMILES | B(C/C=C\C)(O)O |
Canonical SMILES | B(CC=CC)(O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of (Z)-But-2-en-1-ylboronic acid is C₄H₉BO₂, with a molecular weight of 99.93 g/mol . Its IUPAC name is [(Z)-but-2-enyl]boronic acid, and its structure features a boronic acid group (-B(OH)₂) at the 1-position of a (Z)-but-2-ene chain. The Z-configuration ensures specific stereochemical outcomes in reactions, distinguishing it from its E-isomer (Fig. 1).
Key Spectroscopic Data:
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¹H NMR: Vinyl protons appear as doublets (δ 5.2–5.8 ppm) with coupling constants (J = 10–12 Hz) indicative of Z-configuration.
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¹¹B NMR: A singlet at δ 30–32 ppm confirms the boronic acid moiety.
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IR: B-O stretches at ~1,340 cm⁻¹ and O-H stretches at ~3,200 cm⁻¹.
Synthesis and Preparation
Hydroboration of Alkynes
The most common synthetic route involves hydroboration of but-2-yne using borane reagents (e.g., BH₃·THF) under transition metal catalysis (Rh or Pd). This method achieves high stereoselectivity (Z:E > 9:1) and yields up to 85% . For example:
Suzuki-Miyaura Coupling
Alternative routes utilize Suzuki-Miyaura coupling between alkenyl halides and boronic esters. For instance, coupling (Z)-but-2-enyl bromide with pinacol borane in the presence of Pd(PPh₃)₄ yields the target compound .
Table 1: Comparison of Synthetic Methods
Method | Catalyst | Yield (%) | Stereoselectivity (Z:E) |
---|---|---|---|
Hydroboration | RhCl₃ | 85 | 9:1 |
Suzuki Coupling | Pd(PPh₃)₄ | 78 | 8:1 |
Chemical Reactivity and Applications
Suzuki-Miyaura Coupling
(Z)-But-2-en-1-ylboronic acid participates in palladium-catalyzed couplings with aryl halides to form styrenyl derivatives. For example, reacting with bromobenzene under Pd catalysis produces (Z)-stilbene with 75–90% yield.
Table 2: Representative Coupling Reactions
Partner | Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|
Aryl bromide | Pd(PPh₃)₄ | THF, 80°C | Styrenyl derivative | 85 |
α-Diazoketone | Pd(OAc)₂ | Benzoquinone | α-Aryl ketone | 82 |
Tandem Transmetalation-Carbene Insertion
In the presence of α-diazocarbonyl compounds, this boronic acid undergoes carbene insertion via a Pd-mediated mechanism, yielding α-aryl-α,β-unsaturated carbonyl derivatives.
Biological and Therapeutic Applications
Enzyme Inhibition
The boronic acid group forms reversible covalent bonds with serine residues in proteases, making it a potent inhibitor of enzymes like β-lactamase (IC₅₀ = 0.5 μM). This property is leveraged in antibiotic adjuvants to combat resistance.
Anticancer Activity
(Z)-But-2-en-1-ylboronic acid induces apoptosis in cancer cells by disrupting cell cycle progression. In vitro studies show 50% growth inhibition (GI₅₀) at 10 μM against MCF-7 breast cancer cells.
Comparison with Analogous Compounds
Table 3: Structural and Reactivity Differences
Compound | Configuration | Reactivity in Suzuki Coupling (%) |
---|---|---|
(Z)-But-2-en-1-ylboronic acid | Z | 85 |
(E)-But-2-en-1-ylboronic acid | E | 62 |
Pinacol ester derivative | - | 92* |
*Higher yield due to enhanced stability .
Industrial and Material Science Applications
Polymer Modification
In materials science, this compound grafts onto polyvinyl alcohol (PVA) via esterification, enhancing photoluminescence properties. Grafted PVA exhibits ultralong room-temperature phosphorescence (RTP) with a lifetime of 1.2 s .
Catalysis
It serves as a co-catalyst in N-heterocyclic carbene (NHC)-mediated reactions, enabling metal-free borylation of aldehydes .
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